molecular formula C9H10ClNO B13327975 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B13327975
M. Wt: 183.63 g/mol
InChI Key: ALXGNSSTEZJPKW-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a cyclopenta[b]pyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through a multicomponent reaction involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents in the presence of triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific substitution pattern, which includes a chlorine atom, a methyl group, and a hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-7-methyl-5,6-dihydrocyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C9H10ClNO/c1-9(12)5-4-6-2-3-7(10)11-8(6)9/h2-3,12H,4-5H2,1H3

InChI Key

ALXGNSSTEZJPKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=C(C=C2)Cl)O

Origin of Product

United States

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